molecular formula C18H20N4O3S B2836810 Methyl 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate CAS No. 852437-09-3

Methyl 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate

Cat. No.: B2836810
CAS No.: 852437-09-3
M. Wt: 372.44
InChI Key: IUCXTIHEKYNAOJ-UHFFFAOYSA-N
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Description

Methyl 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate is a chemical compound belonging to the class of triazolo[4,3-b]pyridazine derivatives. This compound has garnered attention in scientific research due to its potential biological and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions to form the triazolo[4,3-b]pyridazine core. Subsequent functionalization introduces the ethoxyphenyl and thio-butanoate groups.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput screening are employed to optimize reaction conditions and yield.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate can undergo various chemical reactions, including:

  • Oxidation: Conversion of the thio-butanoate group to a sulfoxide or sulfone.

  • Reduction: Reduction of the triazolo[4,3-b]pyridazine core to form a reduced derivative.

  • Substitution: Replacement of the ethoxyphenyl group with other substituents.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

  • Substitution: Various nucleophiles and electrophiles are used depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Sulfoxides and sulfones.

  • Reduction Products: Reduced triazolo[4,3-b]pyridazine derivatives.

  • Substitution Products: Derivatives with different substituents on the ethoxyphenyl group.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: Methyl 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate has shown potential as a biological probe. It can be used to study biological pathways and interactions with various biomolecules.

Medicine: This compound has been investigated for its potential therapeutic properties. It has shown promise in preclinical studies for its antitumor activity, making it a candidate for further drug development.

Industry: In the pharmaceutical industry, this compound is used in the development of new drugs. Its ability to interact with specific molecular targets makes it a valuable tool in drug discovery and design.

Mechanism of Action

The mechanism by which Methyl 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate exerts its effects involves binding to specific molecular targets. It interacts with enzymes and receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved depend on the specific biological context and the derivatives formed from this compound.

Comparison with Similar Compounds

  • 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide

  • 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetic acid

  • 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoic acid

Uniqueness: Methyl 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate is unique due to its specific structural features, such as the presence of the ethoxyphenyl group and the thio-butanoate moiety. These features contribute to its distinct biological and chemical properties compared to similar compounds.

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Properties

IUPAC Name

methyl 2-[[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3S/c1-4-14(18(23)24-3)26-16-11-10-15-19-20-17(22(15)21-16)12-6-8-13(9-7-12)25-5-2/h6-11,14H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUCXTIHEKYNAOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OC)SC1=NN2C(=NN=C2C3=CC=C(C=C3)OCC)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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